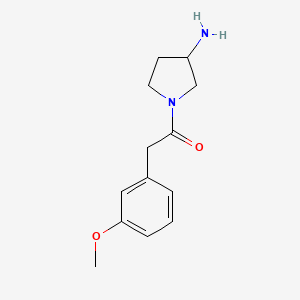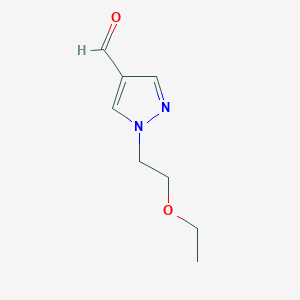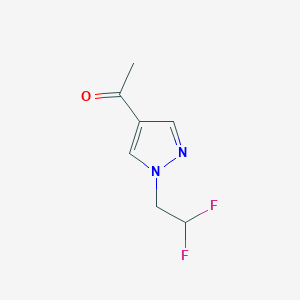
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, more commonly known as Methoxyphenamine, is an organic compound that is widely used in scientific research. It is a psychostimulant drug that acts as an agonist of the norepinephrine-dopamine reuptake transporter (NDRI). Methoxyphenamine has a variety of applications in scientific research, including its use as a stimulant, an antidepressant, a nootropic, and a cognitive enhancer. It has also been studied for its potential therapeutic use in a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Metal-Free Synthesis in Aqueous Medium
An efficient, metal-free method for the synthesis of polysubstituted pyrrole derivatives, which may include compounds structurally similar to "1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one", was developed using surfactants in an aqueous medium. This approach facilitates the intermolecular cycloaddition of substituted ethanones and acetylene dicarboxylate, showing potential for environmentally friendly synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Catalytic Hydrogenation Techniques
Research on the catalytic hydrogenation of methyl esters has led to the synthesis of aminopyrrolidin-2-one derivatives, showcasing methods that might be applicable for creating compounds with similar structures to the one . These studies offer insights into selective catalytic reduction processes that are crucial for the synthesis of amino compounds (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).
Applications in Chemical Reactions
Transformation in Three-Component Reactions
Research into the transformation of tetrahydro-pyrrolobenzodiazepines through three-component reactions with methyl propiolate and indole has led to the synthesis of substituted pyrroles. These studies demonstrate the compound's potential use in creating complex organic molecules through ring-opening reactions and could indicate its utility in synthesizing novel organic compounds with specific biological activities (Voskressensky, Borisova, Babakhanova, Titov, Chervyakova, Novikov, Butin, Khrustalev, & Varlamov, 2014).
Biological Evaluation
Antimicrobial Activity Studies
Compounds with structures similar to "1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one" have been synthesized and evaluated for their antimicrobial activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents, indicating their significance in medical and pharmaceutical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)8-13(16)15-6-5-11(14)9-15/h2-4,7,11H,5-6,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOUEZSAWNIZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)

![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)

![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)

![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)
